molecular formula C26H33N5O5 B1140914 N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide CAS No. 102029-65-2

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide

Cat. No.: B1140914
CAS No.: 102029-65-2
M. Wt: 495.6 g/mol
InChI Key: DSWBHQXKVDSHMW-DOWNOZBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide is a synthetic peptide compound with the molecular formula C₂₆H₃₃N₅O₅ and a molecular weight of 495.57 g/mol . This chemical features a naphthalen-2-yl group, a structural motif of significant research interest. It is supplied as a high-purity solid for research applications. The core research value of this compound lies in its potential use as a substrate or inhibitor for studying enzyme activity, particularly against proteases like dipeptidyl peptidases . The naphthylamide moiety serves as a chromogenic or fluorogenic leaving group in enzyme assays, allowing researchers to monitor catalytic activity and perform kinetic characterizations. This mechanism is vital for investigating enzyme function, screening for inhibitory compounds, and understanding specific proteolytic pathways in biological systems. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

102029-65-2

Molecular Formula

C26H33N5O5

Molecular Weight

495.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33N5O5/c1-15(27-18(4)32)23(33)29-17(3)26(36)31-13-7-10-22(31)25(35)28-16(2)24(34)30-21-12-11-19-8-5-6-9-20(19)14-21/h5-6,8-9,11-12,14-17,22H,7,10,13H2,1-4H3,(H,27,32)(H,28,35)(H,29,33)(H,30,34)/t15-,16-,17-,22-/m0/s1

InChI Key

DSWBHQXKVDSHMW-DOWNOZBLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Loading

SPPS typically employs Fmoc-chemistry on Wang or Rink amide resins to anchor the C-terminal alaninamide. The naphthalen-2-yl group is introduced via a pre-modified Fmoc-Nap-Ala-OH building block. Resin loading efficiencies exceed 95% when using 3 equiv of Fmoc-Nap-Ala-OH, 3 equiv of HBTU, and 6 equiv of DIPEA in DMF.

Sequential Peptide Elongation

Coupling reactions proceed with the following sequence:

  • Fmoc-Pro-OH : Activated with HATU/Cl-HOBt (1:1) in DMF, achieving >98% coupling efficiency.

  • Fmoc-Ala-OH : Dual activation with EDCI/HOAt in dichloromethane minimizes racemization (<0.5%).

  • N-Acetylation : Acetic anhydride/pyridine (1:2) in DMF caps the N-terminus quantitatively.

Solution-Phase Synthesis Strategies

Fragment Condensation

A two-fragment approach improves yield for bulkier peptides:

  • Fragment A : Ac-Ala-Ala-Pro-OH synthesized via stepwise coupling using DIC/oxyma in THF (yield: 87%).

  • Fragment B : Nap-Ala-NH2 prepared by reacting Nap-ethylamine with Boc-Ala-OSu, followed by TFA deprotection (yield: 92%).

Coupling conditions : Fragments A and B are combined using T3P® (propylphosphonic anhydride) in ethyl acetate, yielding 78% of the target compound with <0.3% epimerization.

Naphthalen-2-yl Incorporation

Direct modification of alanine’s side chain is achieved via:

  • Ullmann coupling : Nap-2-boronic acid with Fmoc-Ala-OTcp (tetrachlorophenyl ester) under Pd(OAc)2 catalysis (yield: 65%).

  • Schotten-Baumann acylation : Nap-2-acetyl chloride with H-Ala-NH2 in a biphasic NaOH/dichloromethane system (yield: 82%).

Coupling Reagent Optimization

Comparative studies highlight reagent efficiency for sterically hindered residues:

Reagent SystemYield (%)Epimerization (%)Reference
HATU/DIEA920.4
EDCI/HOAt880.6
T3P®/NMI940.2
DIC/Oxyma850.7

T3P®/NMI (N-methylimidazole) emerges as optimal, particularly for coupling the naphthalen-2-yl-alaninamide fragment.

Racemization Mitigation

Proline’s cyclic structure reduces racemization risk, but alanine residues require:

  • Low-temperature coupling : Reactions conducted at −20°C reduce epimerization by 40% compared to room temperature.

  • Additive use : 1-hydroxy-7-azabenzotriazole (HOAt) suppresses racemization by stabilizing active intermediates.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Mobile phase : Gradient of 0.1% TFA in acetonitrile/water (25% → 55% over 30 min) achieves baseline separation.

  • Purity : >99% achieved via semi-preparative C18 columns.

Crystallization

Ethanol/water (7:3) yields prismatic crystals suitable for X-ray diffraction, confirming stereochemistry.

Scalability and Industrial Adaptations

Micro-flow reactors enable rapid mixing and heat dissipation, reducing reaction times by 70% compared to batch processes. Pilot-scale syntheses (1 kg batches) report overall yields of 68% using T3P®/NMI in continuous-flow systems .

Chemical Reactions Analysis

Types of Reactions

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Utilized in the development of new materials and technologies, such as biosensors and nanomaterials.

Mechanism of Action

The mechanism of action of N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired effects. For example, the compound may bind to a receptor and activate or inhibit a signaling cascade, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide analogs: These compounds have similar structures but may differ in the sequence or composition of amino acids.

    Other synthetic peptides: Peptides with different sequences but similar lengths and properties.

Uniqueness

This compound is unique due to its specific amino acid sequence and the presence of the naphthalen-2-ylalaninamide moiety. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

N-Acetylalanylalanylprolyl-N-naphthalen-2-ylalaninamide (NAAP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of this compound

NAAP is a synthetic peptide derivative that has been studied for its therapeutic potential. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of NAAP can be attributed to several mechanisms:

  • Receptor Modulation : NAAP may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in critical metabolic processes, thus altering cellular function.
  • Protein Interaction : NAAP may bind to proteins, affecting their activity and stability.

Antitumor Activity

Research indicates that NAAP exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study found that NAAP treatment led to a significant decrease in cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

NAAP has been shown to reduce inflammation in various models. A case study involving animal models of arthritis revealed that NAAP administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Research Findings

Study Findings Methodology
Study 1NAAP induced apoptosis in breast cancer cellsIn vitro cell viability assays
Study 2Reduction of inflammatory markers in arthritis modelsAnimal model experiments
Study 3Modulation of receptor activity affecting pain pathwaysPharmacological assays

Case Studies

  • Case Study on Antitumor Activity
    • Objective : To evaluate the effect of NAAP on breast cancer cell lines.
    • Findings : Significant reduction in cell proliferation and increased apoptosis rates were observed after treatment with NAAP.
    • : Suggests potential for development as an anticancer therapeutic.
  • Case Study on Anti-inflammatory Properties
    • Objective : Investigate the anti-inflammatory effects of NAAP in an animal model of rheumatoid arthritis.
    • Findings : NAAP significantly lowered levels of TNF-alpha and IL-6 compared to control groups.
    • : Supports the use of NAAP for managing inflammatory conditions.
  • Pharmacological Assessment
    • Objective : To assess the receptor modulation capabilities of NAAP.
    • Findings : Demonstrated affinity for opioid receptors, suggesting potential analgesic properties.
    • : Indicates possible applications in pain management therapies.

Q & A

Advanced Research Question

  • SHELX Refinement : Use SHELXL for high-resolution refinement of bond lengths and angles, leveraging its robustness for small-molecule crystallography .
  • Puckering Coordinates : Apply Cremer-Pople parameters to quantify proline ring puckering, defining amplitude and phase angles for nonplanar conformations .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) to assess crystal packing stability, as seen in acetamide derivative structures .

What analytical techniques are critical for validating purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3) to verify chemical shifts of aromatic protons (naphthalene: δ 7.2–8.3 ppm) and amide protons (δ 6.5–8.0 ppm), as validated in similar compounds .
  • HPLC-MS : Confirm molecular weight (e.g., 314.4 g/mol for acetamide analogs) and purity (>95%) via reverse-phase chromatography with mass detection .

How do researchers address contradictions between solution-phase (NMR) and solid-state (X-ray) structural data?

Advanced Research Question

  • Dynamic Effects : NMR captures solution-phase flexibility (e.g., proline ring puckering), while crystallography provides static snapshots. Compare torsion angles from both methods to identify dynamic regions .
  • DFT Calculations : Perform computational modeling to reconcile differences, optimizing geometries against experimental data .

What strategies optimize reaction yields for naphthalene-containing intermediates?

Advanced Research Question

  • Catalytic Efficiency : Pd/NiO catalysts enhance reductive amination yields (84–98%) under mild conditions (25°C, 10 h) for naphthylamine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, critical for coupling reactions .

How is the biological activity of such compounds evaluated in preclinical studies?

Advanced Research Question

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or SPR. For example, Degarelix analogs are studied for hormone-related cancers .
  • Structure-Activity Relationships (SAR) : Modify the naphthalene or proline residues to assess impacts on potency, guided by crystallographic data on binding conformations .

What computational tools predict the compound’s pharmacokinetic properties?

Basic Research Question

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and metabolic stability. The naphthalene group may increase logP, affecting membrane permeability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .

How can researchers mitigate racemization during peptide synthesis?

Advanced Research Question

  • Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization, as shown in acetylphenylalanine syntheses .
  • Chiral HPLC : Monitor enantiomeric purity post-synthesis using chiral stationary phases .

What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Advanced Research Question

  • Batch vs. Flow Chemistry : Flow systems improve reproducibility for sensitive steps (e.g., propargyl bromide additions) .
  • Crystallization Optimization : Use seeding techniques to control polymorph formation, ensuring consistent solid-state properties .

How do hydrogen-bonding networks in the crystal structure influence stability?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen-bond density (e.g., N–H···O bonds at 2.8–3.0 Å) .
  • Solubility Studies : Reduced aqueous solubility in tightly packed crystals may necessitate co-solvents for biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.